molecular formula C9H16N2O3 B131543 tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate CAS No. 80582-03-2

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate

Cat. No.: B131543
CAS No.: 80582-03-2
M. Wt: 200.23 g/mol
InChI Key: VSTSKETWEBYEHL-WDSKDSINSA-N
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Description

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidinone derivative under controlled conditions. The reaction often requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperatures ranging from 0°C to room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate include:

  • tert-Butyl ((2S,3S)-2-methylpyrrolidin-3-yl)carbamate
  • tert-Butyl ((2S,3S)-2-amino-3-methylpentanoate hydrochloride)

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the azetidinone ring and the tert-butyl carbamate group. These features confer distinct reactivity and stability, making it valuable for various applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTSKETWEBYEHL-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522797
Record name tert-Butyl [(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80582-03-2
Record name tert-Butyl [(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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